Conditions de réaction

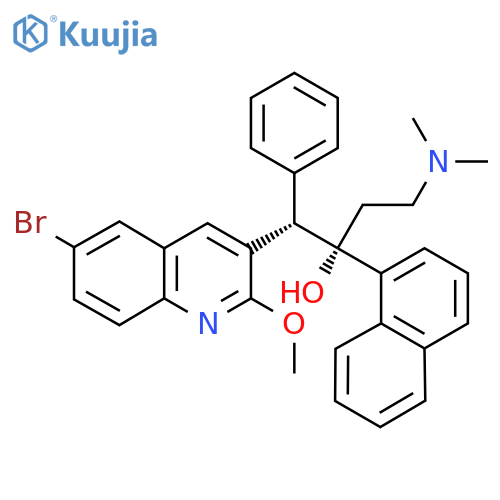

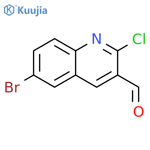

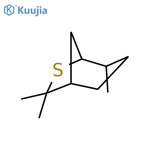

1.1 Reagents: S8 ; 24 h, 125 °C

Référence

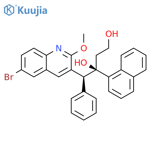

Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug

Bashir, Maryam; et al ,

Organic Letters ,

2023 ,

25(23) ,

4281-4285